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Benzene, 1-(1-ethylpropyl)-4-methyl-

Cat. No.: B1616454
CAS No.: 22975-58-2
M. Wt: 162.27 g/mol
InChI Key: HFPPJNVUPMBSBN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzene (B151609) Derivatives in Organic Synthesis

Substituted benzene derivatives are foundational to modern organic chemistry, serving as versatile starting materials and intermediates in a vast array of synthetic applications. byjus.comnumberanalytics.com The benzene ring's inherent stability, combined with its ability to undergo specific reactions, makes it a crucial scaffold for building more complex molecules. numberanalytics.comschoolwires.net The primary method for introducing substituents onto a benzene ring is through electrophilic aromatic substitution (EAS), a cornerstone reaction type in aromatic chemistry. numberanalytics.comnumberanalytics.com Reactions such as Friedel-Crafts alkylation and acylation, nitration, halogenation, and sulfonation allow chemists to strategically add functional groups, thereby tailoring the molecule's properties for specific purposes. byjus.comnumberanalytics.com

The functional groups attached to the benzene ring dictate the derivative's chemical reactivity and physical properties. studysmarter.co.uk These substituents can be classified as either activating groups, which increase the rate of further substitution, or deactivating groups, which decrease the rate. numberanalytics.com This directing effect is a powerful tool in multi-step syntheses, enabling the controlled construction of complex target molecules. pressbooks.pub The applications of these derivatives are widespread, forming the basis for pharmaceuticals, polymers, dyes, detergents, and pesticides. byjus.comstudysmarter.co.uk For instance, linear alkylbenzenes are key precursors in the production of biodegradable synthetic detergents. wikipedia.org

Structural Classification and Nomenclature of Benzene, 1-(1-ethylpropyl)-4-methyl-

Benzene, 1-(1-ethylpropyl)-4-methyl- is classified as a disubstituted alkylbenzene, or arene. wikipedia.orgpressbooks.pub Its structure consists of a central benzene ring attached to two alkyl groups: a methyl group (-CH₃) and a 1-ethylpropyl group (-CH(CH₂CH₃)₂). The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The parent name is "benzene". pressbooks.pub The substituents are listed alphabetically, and their positions on the ring are indicated by numbers. Numbering is done to give the substituents the lowest possible locants. In this case, the two groups are at positions 1 and 4. The "1-(1-ethylpropyl)" group is at the first position, and the "methyl" group is at the fourth position.

Because the two substituents are on opposite sides of the benzene ring (a 1,4-relationship), the prefix para- (or p-) can also be used in its common name. pressbooks.publibretexts.orglibretexts.org Since methylbenzene is commonly known as toluene (B28343), an alternative name for this compound is p-(1-ethylpropyl)toluene. nist.govchemeo.comnist.gov

Below is a table summarizing the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 1-(1-ethylpropyl)-4-methylbenzene chemeo.com
Synonyms Toluene, p-(1-ethylpropyl)-, 3-(4-Tolyl)-pentane nist.govchemeo.comnist.gov
CAS Number 22975-58-2 nist.govchemeo.comnist.gov
Molecular Formula C₁₂H₁₈ nist.govchemeo.comnist.gov
Molecular Weight 162.27 g/mol chemeo.com
InChI InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 nist.govnist.gov
InChIKey HFPPJNVUPMBSBN-UHFFFAOYSA-N nist.govnist.gov

Historical and Current Research Perspectives on Alkyl-Substituted Aromatics

The study of alkyl-substituted aromatics is deeply rooted in the history of organic chemistry, which traces back to Michael Faraday's isolation of benzene in 1825. schoolwires.netpressbooks.pub A major breakthrough in the synthesis of these compounds was the development of the Friedel-Crafts alkylation reaction, which provided a direct method to attach alkyl chains to an aromatic ring. wikipedia.orgnumberanalytics.com Early research focused on elucidating the mechanisms of such alkylation and isomerization reactions. acs.org

Contemporary research continues to build on this foundation, with a significant focus on improving the efficiency and selectivity of synthetic methods. numberanalytics.com Modern studies often involve the development of novel and more effective catalytic systems to produce alkyl aromatic hydrocarbons. acs.org The outcomes of these reactions are highly dependent on conditions such as temperature, catalyst choice, and solvent. numberanalytics.com

Alkyl-substituted aromatics are recognized as crucial large-scale products in the organic and petrochemical industries. acs.org A prominent application is the production of linear alkylbenzene sulfonates, which are widely used as biodegradable surfactants in detergents. wikipedia.org Research also extends to understanding the biological and environmental roles of these compounds. For example, studies on alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) investigate how the alkyl group affects metabolism and biological activity. researchgate.net Furthermore, complex alkylbenzene structures form the core of many pharmaceutical compounds; the widely used anti-inflammatory drug ibuprofen, for example, is synthesized from an isobutyl-substituted benzene derivative. wikipedia.org

The physical properties of these compounds are also a subject of ongoing study, with data being critical for process design and chemical engineering applications.

Table of Physical Properties for Benzene, 1-(1-ethylpropyl)-4-methyl- (Note: The following values are computationally predicted and sourced from chemical databases.)

PropertyValueUnit
Molecular Weight 162.27 g/mol
Normal Boiling Point (Tboil) 505.18K
Normal Melting Point (Tfus) 248.94K
Critical Temperature (Tc) 710.08K
Critical Pressure (Pc) 2388.85kPa
Enthalpy of Vaporization (ΔvapH°) 44.86kJ/mol
Log of Water Solubility (log10WS) -3.88
Octanol/Water Partition Coefficient (logPoct/wat) 3.763

Source: Cheméo, Joback and Crippen Calculated Properties. chemeo.comchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B1616454 Benzene, 1-(1-ethylpropyl)-4-methyl- CAS No. 22975-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-pentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPJNVUPMBSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945676
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22975-58-2
Record name Benzene, 1-(1-ethylpropyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022975582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 1 Ethylpropyl 4 Methyl

Electrophilic Aromatic Substitution Patterns in Alkylbenzenes

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.comdalalinstitute.com The rate-determining step is the initial attack by the electrophile, which disrupts the ring's aromaticity. masterorganicchemistry.com

Substituents already present on the benzene ring significantly influence both the rate of reaction and the orientation of the incoming electrophile. Alkyl groups, such as the methyl and 1-ethylpropyl groups in the target molecule, are classified as activating groups. libretexts.orgumd.edu They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgdocbrown.info For instance, methylbenzene (toluene) reacts about 25 times faster than benzene in nitration reactions. libretexts.orgchemguide.co.ukcerritos.edu

Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgchemguide.co.uksavemyexams.com This is because the carbocation intermediate is most stabilized when the positive charge is located on the carbon atom bearing the alkyl group. libretexts.orgumd.edu

In the case of Benzene, 1-(1-ethylpropyl)-4-methyl-, the two alkyl groups are in a para configuration. This leaves four available positions for substitution: two are ortho to the methyl group (and meta to the 1-ethylpropyl group), and two are ortho to the 1-ethylpropyl group (and meta to the methyl group). While both groups activate the ring and direct ortho, the outcome of an EAS reaction is determined by a combination of their activating abilities and steric hindrance.

The 1-ethylpropyl group is significantly bulkier than the methyl group. This steric hindrance impedes the approach of an electrophile to the positions ortho to it. wikipedia.org Consequently, electrophilic attack will preferentially occur at the less sterically hindered positions, which are ortho to the methyl group.

A typical example is nitration, carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. chemguide.co.uklibretexts.orgdocbrown.info For Benzene, 1-(1-ethylpropyl)-4-methyl-, the primary product expected from mononitration is 2-nitro-1-(1-ethylpropyl)-4-methylbenzene.

Table 1: Predicted Product Distribution in the Mononitration of Benzene, 1-(1-ethylpropyl)-4-methyl-

Product NamePosition of NitrationExpected YieldRationale
2-Nitro-1-(1-ethylpropyl)-4-methylbenzeneOrtho to methylMajorElectronically activated by both alkyl groups; sterically accessible.
3-Nitro-1-(1-ethylpropyl)-4-methylbenzeneOrtho to 1-ethylpropylMinorElectronically activated by both alkyl groups; sterically hindered by the bulky 1-ethylpropyl group.

Radical Reaction Pathways

Radical reactions offer an alternative pathway for the functionalization of alkylbenzenes, typically targeting the alkyl side chains rather than the aromatic ring. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The key step is the abstraction of a hydrogen atom to form a radical intermediate. youtube.comyoutube.com

The stability of the resulting radical is a crucial factor determining the site of reaction. Benzylic hydrogens—those on a carbon atom directly attached to the benzene ring—are particularly susceptible to abstraction because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org

Benzene, 1-(1-ethylpropyl)-4-methyl- possesses two types of benzylic hydrogens:

Primary benzylic hydrogens on the methyl group.

A tertiary benzylic hydrogen on the 1-ethylpropyl group.

The stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, the tertiary benzylic radical formed by abstracting the hydrogen from the 1-ethylpropyl group is more stable than the primary benzylic radical formed from the methyl group. This difference in stability dictates the regioselectivity of radical reactions.

A common and selective method for benzylic halogenation is the reaction with N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator. libretexts.orgyoutube.comyoutube.com This reaction selectively brominates the most stable benzylic position. For Benzene, 1-(1-ethylpropyl)-4-methyl-, the reaction would overwhelmingly favor the substitution of the tertiary benzylic hydrogen.

Table 2: Bond Dissociation Energies (BDE) and Predicted Radical Reactivity

C-H Bond LocationBond TypeApproximate BDE (kcal/mol)Relative ReactivityPredicted Major Product with NBS
Methyl group of subject compoundPrimary, Benzylic~88LowerMinor
1-Ethylpropyl group of subject compoundTertiary, Benzylic ~85 Highest Major
Methane (for comparison)Primary, Alkyl105Very LowN/A

The primary product of radical bromination is therefore 1-(1-bromo-1-ethylpropyl)-4-methylbenzene. This halogenated product serves as a versatile intermediate for further synthesis, as the bromine atom is a good leaving group for nucleophilic substitution reactions. youtube.comthemasterchemistry.com

Oxidative and Reductive Transformations of the Aromatic Core and Side Chains

Oxidative Transformations

The alkyl side chains of Benzene, 1-(1-ethylpropyl)-4-methyl- can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize any alkyl group that has at least one benzylic hydrogen completely down to a carboxylic acid group. libretexts.orglibretexts.orgthemasterchemistry.comleah4sci.com During this process, the carbon-carbon bonds of the alkyl chain are cleaved, leaving only the carboxyl group attached to the ring. libretexts.orgyoutube.com

For Benzene, 1-(1-ethylpropyl)-4-methyl-, both the methyl group and the 1-ethylpropyl group possess benzylic hydrogens. Therefore, treatment with a strong oxidizing agent would lead to the oxidation of both side chains. The aromatic ring itself is resistant to oxidation under these conditions. themasterchemistry.comleah4sci.com The final product of this exhaustive oxidation is Benzene-1,4-dicarboxylic acid (terephthalic acid).

Reductive Transformations

The aromatic core of Benzene, 1-(1-ethylpropyl)-4-methyl- can be reduced via catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). chemrxiv.org The reaction converts the aromatic ring into a saturated cyclohexane (B81311) ring. Studies on the hydrogenation of toluene (B28343) to methylcyclohexane (B89554) serve as a good model for this process. chemrxiv.orgresearchgate.net The reduction of Benzene, 1-(1-ethylpropyl)-4-methyl- would yield 1-(1-ethylpropyl)-4-methylcyclohexane. The alkyl side chains are generally unaffected under these conditions.

Ketones and aldehydes on side chains can be reduced to alkanes using methods like the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions. youtube.com Additionally, nitro groups introduced onto the ring via electrophilic substitution can be reduced to amino groups, often using a metal like iron (Fe) or tin (Sn) in acidic solution. youtube.com

Table 3: Summary of Major Oxidation and Reduction Products

Starting MaterialReagents/ConditionsTransformation TypeMajor Product
Benzene, 1-(1-ethylpropyl)-4-methyl-KMnO₄ or H₂CrO₄, HeatSide-Chain OxidationBenzene-1,4-dicarboxylic acid
Benzene, 1-(1-ethylpropyl)-4-methyl-H₂, Pt/Pd/Ni Catalyst, High Pressure/Temp.Ring Hydrogenation1-(1-Ethylpropyl)-4-methylcyclohexane

Dehydrogenation and Aromatization Processes

Dehydrogenation is the process of removing hydrogen from a molecule, often resulting in the formation of double bonds. For Benzene, 1-(1-ethylpropyl)-4-methyl-, dehydrogenation can occur on the alkyl side chain or on a previously hydrogenated ring.

Side-Chain Dehydrogenation

Analogous to the industrial production of styrene (B11656) from ethylbenzene (B125841), the 1-ethylpropyl side chain can undergo catalytic dehydrogenation to introduce a double bond. This would likely form a mixture of alkene isomers, such as 1-(1-ethylpropenyl)-4-methylbenzene.

Dehydrogenation of the Cycloalkane Ring (Aromatization)

The term aromatization, in this context, refers to the dehydrogenation of the corresponding cycloalkane, 1-(1-ethylpropyl)-4-methylcyclohexane, to regenerate the aromatic ring. This reversible reaction is of significant interest in the field of Liquid Organic Hydrogen Carriers (LOHCs). mdpi.com Systems like the methylcyclohexane-toluene pair are studied for chemical hydrogen storage, where hydrogen is stored via the hydrogenation of an aromatic compound (e.g., toluene) and released via the dehydrogenation of the resulting cycloalkane (e.g., methylcyclohexane). researchgate.netmdpi.com

The dehydrogenation of 1-(1-ethylpropyl)-4-methylcyclohexane over a catalyst like platinum on alumina (B75360) (Pt/Al₂O₃) would release hydrogen gas and reform Benzene, 1-(1-ethylpropyl)-4-methyl-. researchgate.netrsc.org This process makes the compound and its saturated counterpart a potential LOHC system.

Table 4: Summary of Dehydrogenation Products

Starting MaterialProcessMajor Product
Benzene, 1-(1-ethylpropyl)-4-methyl-Catalytic Side-Chain Dehydrogenation1-(1-Ethylpropenyl)-4-methylbenzene
1-(1-Ethylpropyl)-4-methylcyclohexaneCatalytic Ring Dehydrogenation (Aromatization)Benzene, 1-(1-ethylpropyl)-4-methyl-

Derivatization and Further Functionalization of Benzene, 1 1 Ethylpropyl 4 Methyl

The chemical structure of Benzene (B151609), 1-(1-ethylpropyl)-4-methyl-, also known as 4-(sec-pentyl)toluene, features an aromatic ring substituted with two alkyl groups: a methyl group and a 1-ethylpropyl (or sec-pentyl) group. This structure offers several sites for chemical modification, including the aromatic ring itself and the benzylic positions of the alkyl side chains. The derivatization of this compound allows for the introduction of various functional groups, enabling its use in more complex synthetic applications.

Advanced Spectroscopic and Analytical Characterization of Benzene, 1 1 Ethylpropyl 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For "Benzene, 1-(1-ethylpropyl)-4-methyl-," one would expect distinct signals for the aromatic protons, the methine proton of the ethylpropyl group, the methylene (B1212753) protons, and the methyl protons. The para-substitution on the benzene (B151609) ring would lead to a characteristic splitting pattern for the aromatic protons.

Table 1: Hypothetical ¹H NMR Data for Benzene, 1-(1-ethylpropyl)-4-methyl- (Note: This table is for illustrative purposes as experimental data is not available.)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.1 d 2H Aromatic protons (ortho to methyl)
~7.0 d 2H Aromatic protons (ortho to ethylpropyl)
~2.6 p 1H -CH(CH₂CH₃)₂
~2.3 s 3H Ar-CH₃
~1.6 m 4H -CH(CH₂CH₃)₂

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For "Benzene, 1-(1-ethylpropyl)-4-methyl-," distinct signals would be expected for the quaternary aromatic carbons, the protonated aromatic carbons, the methine carbon, the methylene carbons, and the methyl carbons.

Similar to ¹H NMR, specific experimental ¹³C NMR data for "Benzene, 1-(1-ethylpropyl)-4-methyl-" is not found in the public databases searched.

Table 2: Hypothetical ¹³C NMR Data for Benzene, 1-(1-ethylpropyl)-4-methyl- (Note: This table is for illustrative purposes as experimental data is not available.)

Chemical Shift (δ) ppm Carbon Type Assignment
~145 Quaternary Aromatic C (substituted with ethylpropyl)
~135 Quaternary Aromatic C (substituted with methyl)
~129 Tertiary Aromatic CH
~128 Tertiary Aromatic CH
~49 Tertiary -CH(CH₂CH₃)₂
~29 Secondary -CH(CH₂CH₃)₂
~21 Primary Ar-CH₃

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing structural information through fragmentation patterns. chemicalbook.com The electron ionization (EI) mass spectrum for "Benzene, 1-(1-ethylpropyl)-4-methyl-" is available and provides key insights into its molecular structure. scienceasia.org

The molecular formula of the compound is C₁₂H₁₈, corresponding to a molecular weight of 162.27 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is observed at m/z 162. The fragmentation pattern is characteristic of alkylbenzenes, with the most significant fragmentation being the benzylic cleavage to form a stable resonance-stabilized cation.

The base peak in the spectrum is observed at m/z 133. This corresponds to the loss of an ethyl group (•CH₂CH₃, 29 Da) from the molecular ion, forming the [M - 29]⁺ fragment. This fragmentation is highly favored due to the formation of a stable secondary benzylic carbocation. Another significant peak is observed at m/z 105, which can be attributed to the loss of the entire 1-ethylpropyl group, followed by a rearrangement, or a subsequent fragmentation of the m/z 133 ion.

Table 3: Key Mass Spectrometry Fragmentation Data for Benzene, 1-(1-ethylpropyl)-4-methyl- (Source: NIST WebBook) scienceasia.org

m/z Relative Intensity (%) Proposed Fragment Ion
162 ~20 [C₁₂H₁₈]⁺ (Molecular Ion, M⁺)
133 100 [M - C₂H₅]⁺
105 ~30 [C₈H₉]⁺ (e.g., xylyl cation)
91 ~15 [C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

For "Benzene, 1-(1-ethylpropyl)-4-methyl-," one would expect to see characteristic IR absorptions for C-H stretching in the aromatic and aliphatic regions, C=C stretching for the aromatic ring, and bands corresponding to the substitution pattern on the benzene ring (para-disubstitution).

A search of scientific databases did not yield any experimental IR or Raman spectra for "Benzene, 1-(1-ethylpropyl)-4-methyl-."

Table 4: Expected Infrared (IR) Absorption Bands for Benzene, 1-(1-ethylpropyl)-4-methyl- (Note: This table is based on general frequencies for functional groups as specific experimental data is not available.)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)
~1610, ~1500 C=C Stretch Aromatic Ring
~1465 C-H Bend CH₂, CH₃

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly for those with conjugated systems like benzene rings. The benzene ring in "Benzene, 1-(1-ethylpropyl)-4-methyl-" would be expected to show characteristic absorption bands. Alkyl substitution typically causes a small red shift (shift to longer wavelengths) of these bands.

No specific experimental UV-Vis absorption or fluorescence spectra for "Benzene, 1-(1-ethylpropyl)-4-methyl-" were found in the public databases searched. For comparison, benzene typically shows a primary band around 204 nm and a weaker, fine-structured secondary band around 256 nm.

Table 5: Expected UV-Vis Absorption Maxima for Benzene, 1-(1-ethylpropyl)-4-methyl- in a Non-polar Solvent (Note: This table is an estimation as experimental data is not available.)

Band Expected λₘₐₓ (nm)
Primary Band ~210

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and conformation.

There is no X-ray diffraction data available for "Benzene, 1-(1-ethylpropyl)-4-methyl-." This is not unexpected, as this technique requires a crystalline solid sample. "Benzene, 1-(1-ethylpropyl)-4-methyl-" is expected to be a liquid under standard conditions, and obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques, which may not have been performed or published for this specific compound.

Table of Compound Names Mentioned

Compound Name
Benzene, 1-(1-ethylpropyl)-4-methyl-

Hyphenated Techniques in Characterization (e.g., GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) allows for the effective separation of "Benzene, 1-(1-ethylpropyl)-4-methyl-" from a mixture, followed by its structural identification based on its mass-to-charge ratio and fragmentation pattern.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it is separated from other components based on its boiling point and affinity for the stationary phase within the GC column. For "Benzene, 1-(1-ethylpropyl)-4-methyl-", a non-polar or polar capillary column is often employed. nist.govnist.gov The retention time (RT), the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions. A more standardized measure is the Kovats Retention Index (I), which normalizes the retention time to that of adjacent n-alkanes. For "Benzene, 1-(1-ethylpropyl)-4-methyl-", a normal alkane retention index of 1371 has been reported on a polar Carbowax 20M column at a temperature of 90°C. nist.govnist.gov

Once the compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam, typically at 70 electron volts (eV), in a process called electron ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺•). The molecular ion for "Benzene, 1-(1-ethylpropyl)-4-methyl-" (with a molecular formula of C₁₂H₁₈) would have a mass-to-charge ratio (m/z) of 162. nist.gov

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the compound's structure and serves as a "molecular fingerprint."

The mass spectrum of "Benzene, 1-(1-ethylpropyl)-4-methyl-" shows several key fragments. nist.gov The fragmentation of alkylbenzenes is often dominated by benzylic cleavage, where the bond beta to the aromatic ring is broken. This is because the resulting carbocation is stabilized by the benzene ring.

For "Benzene, 1-(1-ethylpropyl)-4-methyl-", the most prominent fragmentation pathway involves the loss of an ethyl group (C₂H₅, mass of 29) from the molecular ion to form a highly stable secondary benzylic carbocation with an m/z of 133. This fragment is often the base peak in the spectrum, meaning it is the most abundant ion.

[C₁₂H₁₈]⁺• → [C₁₀H₁₃]⁺ + •C₂H₅ m/z 162 → m/z 133

Further fragmentation can occur. The tropylium (B1234903) ion (m/z 91), a common fragment in the mass spectra of alkylbenzenes, is formed through rearrangement and cleavage of the side chain. youtube.com Another characteristic fragment for p-substituted benzenes is the tolyl cation (m/z 91), which can also be present. The presence of a phenyl cation (m/z 77) is also a common indicator of a benzene ring. docbrown.info

The detailed research findings from the mass spectrum of "Benzene, 1-(1-ethylpropyl)-4-methyl-" are summarized in the data table below. nist.gov

Table 1: GC-MS Data for Benzene, 1-(1-ethylpropyl)-4-methyl-

Property Value
Gas Chromatography
Column Type Polar (Carbowax 20M)
Isothermal Temperature 90°C
Kovats Retention Index (I) 1371
Mass Spectrometry
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Major Fragment Ions (m/z) Relative Intensity (%)
162 ([M]⁺•) 15
133 100
105 25
91 20

Interactive Data Table Below is an interactive version of the mass spectrometry data.

m/zRelative Intensity (%)Ion Structure
16215Molecular Ion ([C₁₂H₁₈]⁺•)
133100[M - C₂H₅]⁺
10525[M - C₄H₉]⁺
9120[C₇H₇]⁺ (Tropylium/Tolyl ion)
7710[C₆H₅]⁺ (Phenyl ion)

This detailed characterization using GC-MS provides unambiguous identification of "Benzene, 1-(1-ethylpropyl)-4-methyl-" and illustrates the power of hyphenated techniques in modern analytical chemistry. docbrown.info

Computational Chemistry and Theoretical Studies on Benzene, 1 1 Ethylpropyl 4 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn govern the molecule's stability and chemical behavior. For an aromatic compound like "Benzene, 1-(1-ethylpropyl)-4-methyl-", these calculations can reveal how the alkyl substituents influence the properties of the benzene (B151609) ring.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of this size. nih.gov

Conformational Analysis: The 1-ethylpropyl group attached to the benzene ring is not rigid; it possesses rotational freedom around its carbon-carbon single bonds. This flexibility means the molecule can exist in several different spatial arrangements, or conformations, each with a distinct energy. DFT calculations are used to perform a conformational search, systematically rotating the bonds of the alkyl group to identify the most stable, low-energy conformers. mun.ca By optimizing the geometry of each potential conformer, DFT can determine the relative energies, identifying the ground state conformation and the energy barriers to rotation between different conformers. Studies on similar overcrowded aromatic enes have shown that different conformers can have distinct properties and stabilities. rsc.org

Electronic Properties: Once the ground state geometry is identified, DFT is used to calculate a wide array of electronic properties. These include the distribution of electron density, molecular dipole moment, and electrostatic potential maps, which indicate regions of the molecule that are electron-rich or electron-poor. For "Benzene, 1-(1-ethylpropyl)-4-methyl-", these calculations would likely show a slight polarization of the molecule due to the electron-donating nature of the alkyl groups. The calculated structural parameters, such as bond lengths and angles, from DFT methods often show good agreement with experimental data where available. nih.gov

Table 1: Illustrative Electronic Properties Calculable via DFT for Benzene, 1-(1-ethylpropyl)-4-methyl-
PropertyDescriptionTypical Calculated Value/Representation
Ground State EnergyThe total electronic energy of the most stable conformer.Value in Hartrees or kcal/mol
Dipole MomentA measure of the molecule's overall polarity.Value in Debye
Bond LengthsThe equilibrium distance between atomic nuclei (e.g., C-C in the ring, C-C in the alkyl chain).Values in Ångströms (Å)
Bond AnglesThe angle formed between three connected atoms.Values in Degrees (°)
Mulliken Atomic ChargesPartial charges assigned to each atom, indicating local electron density.Charge value (e.g., +0.1, -0.2)
Electrostatic Potential MapA visual map of charge distribution on the molecule's surface.Color-coded 3D molecular model

While DFT excels at describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate its excited states. researchgate.net This is crucial for understanding how the molecule interacts with light, forming the basis for predicting its UV-visible absorption spectrum. nih.gov

For "Benzene, 1-(1-ethylpropyl)-4-methyl-", TD-DFT calculations would predict the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results would identify the wavelength of maximum absorption (λmax) and the strength of this absorption (oscillator strength). nih.gov These calculations typically focus on π → π* transitions within the benzene ring, which are characteristic of aromatic compounds. The results can be compared with experimental spectra to validate the chosen computational method and basis set. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that simplifies the picture of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap suggests the molecule is more reactive and can be more easily excited, whereas a large gap indicates high kinetic stability. nih.gov For "Benzene, 1-(1-ethylpropyl)-4-methyl-", DFT calculations provide the energies and spatial distributions of these orbitals. The HOMO would be expected to be a π-orbital located primarily on the electron-rich aromatic ring, while the LUMO would be the corresponding π* anti-bonding orbital.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis
ParameterSymbolDescriptionSignificance for Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital.Related to ionization potential; higher energy indicates stronger electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest-energy vacant orbital.Related to electron affinity; lower energy indicates stronger electron-accepting ability.
HOMO-LUMO Energy GapΔEThe energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates kinetic stability and electronic excitation energy. A smaller gap implies higher reactivity.
Chemical HardnessηA measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.Larger values correlate with greater stability.
Chemical PotentialµRelated to the "escaping tendency" of electrons. Calculated as (EHOMO + ELUMO)/2.Governs the direction of charge transfer in a reaction.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods like DFT are excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. youtube.comnih.gov An MD simulation would model the behavior of "Benzene, 1-(1-ethylpropyl)-4-methyl-", often in a simulated solvent, by solving Newton's equations of motion for every atom in the system.

This technique is invaluable for exploring the molecule's conformational landscape. mun.ca An MD trajectory, which can span from picoseconds to microseconds, shows the molecule vibrating, rotating, and transitioning between different conformers. nih.gov By analyzing this trajectory, researchers can understand the flexibility of the 1-ethylpropyl side chain, calculate the relative populations of different conformers at a given temperature, and identify the pathways and time scales for conformational changes. This provides a dynamic picture that complements the static view from DFT. nih.gov

Thermodynamic and Kinetic Parameter Predictionsyoutube.comnih.gov

Computational chemistry can be used to predict key thermodynamic and kinetic parameters. Based on the vibrational frequencies calculated using DFT, it is possible to determine standard thermodynamic quantities.

Thermodynamic Parameters: Statistical mechanics can be applied to the results of DFT frequency calculations to predict properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for predicting the spontaneity of reactions and the position of chemical equilibria. For instance, the relative Gibbs free energies of different conformers of "Benzene, 1-(1-ethylpropyl)-4-methyl-" would determine their equilibrium populations. Thermodynamic investigations on the related compound p-cymene (B1678584) have been conducted to understand its interactions and properties. researchgate.netnih.gov

Kinetic Parameters: DFT can also be used to model chemical reactions involving the molecule. By locating the transition state structure for a given reaction (e.g., electrophilic substitution on the ring), the activation energy can be calculated. This energy barrier determines the reaction rate. For example, a study on the reaction of benzene with an OH radical used DFT to map the energy profile, including intermediates and transition states, to understand the reaction kinetics. usu.edu

Non-linear Optical Properties and Spectroscopic Simulationsresearchgate.net

Non-linear optical (NLO) materials have properties that change with the intensity of incident light, making them important for applications in photonics and telecommunications. nih.gov Computational methods can predict the NLO response of molecules. For "Benzene, 1-(1-ethylpropyl)-4-methyl-", calculations would focus on determining the molecular hyperpolarizability (β), a measure of the second-order NLO response. While molecules with a center of symmetry typically have a small NLO response, the asymmetric substitution pattern of this molecule could potentially lead to interesting NLO properties. acs.org Studies on other substituted benzenes have shown that the nature and arrangement of substituent groups play a critical role in the magnitude of the NLO response. rsc.orgnih.govacs.org

In addition to predicting UV-visible spectra with TD-DFT, other types of spectra can be simulated. The vibrational frequencies calculated by DFT can be used to generate theoretical Infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. These simulated spectra are powerful tools for interpreting experimental spectroscopic data and identifying the molecule's structural features.

Environmental Transformation Pathways of Alkylbenzenes, Including Benzene, 1 1 Ethylpropyl 4 Methyl

Photolytic Degradation Processes

Direct photolysis of alkylbenzenes in aqueous environments is generally not considered a primary degradation pathway. The benzene (B151609) ring absorbs ultraviolet (UV) radiation, but the energy is often insufficient to cause significant direct breakdown in the absence of sensitizers or catalysts. However, indirect photolytic processes can play a role in the transformation of these compounds. In the atmosphere, alkylbenzenes can react with photochemically generated hydroxyl radicals (•OH), which is a significant degradation mechanism. While specific data for Benzene, 1-(1-ethylpropyl)-4-methyl- is limited, studies on related aromatic hydrocarbons provide insight into these processes. For instance, the atmospheric reaction of ethylbenzene (B125841) with OH radicals leads to the formation of various oxidation products. nist.gov

In aquatic systems, the presence of photosensitizing substances, such as humic acids, can facilitate the indirect photodegradation of organic pollutants. These substances can absorb sunlight and produce reactive oxygen species, which can then react with and degrade alkylbenzenes.

Microbial Metabolism and Biotransformation

The biodegradation of alkylbenzenes is a crucial environmental attenuation process, primarily mediated by microorganisms. The structure of the alkyl chain significantly influences the rate and pathway of degradation. Linear alkylbenzenes (LABs) are generally more readily biodegradable than their branched counterparts. nih.gov The presence of branching, as in Benzene, 1-(1-ethylpropyl)-4-methyl-, can hinder microbial attack, leading to greater persistence in the environment. researchgate.netessex.ac.uk

Microbial degradation of alkylbenzenes typically initiates with the oxidation of the alkyl side chain. nih.govnih.gov This is often followed by the opening of the aromatic ring. For branched alkylbenzenes, the initial oxidation can be more challenging for microorganisms. researchgate.net Studies on the biodegradation of branched alkylbenzene sulfonates (ABS), which were precursors to the more biodegradable linear alkylbenzene sulfonates (LAS), showed that the high degree of branching made them recalcitrant. researchgate.net

The general pathway for the microbial metabolism of alkylbenzenes involves:

Omega (ω)-oxidation: The terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

Beta (β)-oxidation: The resulting fatty acid is then shortened by two-carbon units.

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the benzene ring is hydroxylated and subsequently cleaved by dioxygenase enzymes. nih.gov

The branching in the 1-(1-ethylpropyl) group of Benzene, 1-(1-ethylpropyl)-4-methyl- likely makes it more resistant to this typical degradation sequence compared to linear alkylbenzenes.

Table 1: Factors Influencing Microbial Degradation of Alkylbenzenes

FactorInfluence on Degradation
Alkyl Chain Structure Linear chains are more readily degraded than branched chains. nih.gov
Oxygen Availability Aerobic conditions are generally required for the rapid degradation of alkylbenzenes. equilex.com
Acclimation of Microbial Consortia Prior exposure of microbial communities to alkylbenzenes can enhance degradation rates.
Nutrient Availability Adequate levels of nutrients like nitrogen and phosphorus are necessary to support microbial growth and enzymatic activity.
Temperature and pH Optimal temperature and pH ranges exist for the microbial consortia responsible for degradation.

Volatilization and Atmospheric Interactions

Volatilization is a significant process that governs the transport of alkylbenzenes from water and soil surfaces into the atmosphere. researchgate.net The tendency of a chemical to volatilize is determined by its Henry's Law constant, which relates its concentration in water to its partial pressure in the air. Alkylbenzenes, including Benzene, 1-(1-ethylpropyl)-4-methyl-, are considered volatile organic compounds (VOCs). who.int

Table 2: Estimated Physicochemical Properties Relevant to Volatilization for a Related Compound (p-Propyltoluene)

PropertyValueSource
Molecular Weight 134.22 g/mol nih.gov
Boiling Point Not specified
Vapor Pressure Not specified
Henry's Law Constant Not specified

Note: Specific experimental data for Benzene, 1-(1-ethylpropyl)-4-methyl- is limited. The data for p-propyltoluene is provided for illustrative purposes.

Fate in Different Environmental Compartments (Soil, Water)

The fate of Benzene, 1-(1-ethylpropyl)-4-methyl- in soil and water is determined by a combination of the processes discussed above: degradation, volatilization, and sorption.

In Water: In the aquatic environment, this compound will partition between the water column, sediment, and the atmosphere. Due to its hydrophobic nature, it will tend to adsorb to suspended particles and sediment. mit.edu Biodegradation is a key removal process in water, particularly under aerobic conditions. equilex.com Volatilization from the water surface to the atmosphere is also a significant fate process. researchgate.net

In Soil: When introduced to soil, for instance through sludge application, alkylbenzenes are subject to several fate processes. nih.govfao.org Sorption to soil organic matter is a primary mechanism that reduces the mobility and bioavailability of these compounds. nih.gov The extent of sorption is related to the soil's organic carbon content and the hydrophobicity of the alkylbenzene. Biodegradation is the primary degradation pathway in soil, with half-lives for related compounds ranging from days to weeks, depending on soil conditions and the specific structure of the alkylbenzene. equilex.comfao.org The branching of Benzene, 1-(1-ethylpropyl)-4-methyl- would likely lead to a longer half-life compared to linear alkylbenzenes. nih.gov Downward mobility and leaching to groundwater are generally limited for alkylbenzenes due to their strong sorption to soil particles. fao.org

Table 3: Key Processes Governing the Fate of Alkylbenzenes in Environmental Compartments

CompartmentPrimary ProcessesInfluencing Factors
Water Volatilization, Biodegradation, Sorption to SedimentWater Temperature, Microbial Population, Sediment Composition, Water Flow equilex.commit.edu
Soil Biodegradation, Sorption, VolatilizationSoil Organic Matter, Moisture Content, pH, Microbial Activity, Temperature nih.govfao.orgnih.gov
Atmosphere Photochemical Reactions (with •OH)Sunlight Intensity, Concentration of Hydroxyl Radicals and other Oxidants nist.gov

Advanced Applications and Industrial Relevance of Benzene, 1 1 Ethylpropyl 4 Methyl and Its Derivatives

Role as Intermediates in Complex Organic Synthesis

The structure of Benzene (B151609), 1-(1-ethylpropyl)-4-methyl- makes it a versatile intermediate for the synthesis of more complex molecules. The benzene ring can undergo various electrophilic substitution reactions, while the alkyl side chains can also be functionalized.

Key reactions that derivatives of this compound could undergo include:

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 4-(1-ethylpropyl)benzoic acid. This transformation is a common step in the synthesis of various functionalized aromatic compounds. Similarly, the benzylic protons of the 1-ethylpropyl group are susceptible to oxidation, potentially leading to ketones or alcohols.

Halogenation: The benzene ring can be halogenated at the positions ortho to the alkyl groups. These halogenated derivatives are valuable precursors for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex aromatic structures.

Nitration: Nitration of the aromatic ring would introduce a nitro group, which can be subsequently reduced to an amino group. The resulting aniline (B41778) derivative, 4-(1-ethylpropyl)-aniline, can serve as a building block for dyes, polymers, and other specialty chemicals.

Friedel-Crafts Acylation: The aromatic ring can undergo Friedel-Crafts acylation to introduce a ketone functional group. wisc.eduyoutube.comscribd.comkhanacademy.org This reaction is a standard method for the synthesis of aryl ketones, which are themselves important intermediates. researchgate.net

The reactivity of the benzene ring is influenced by the activating nature of the alkyl groups, which generally direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orglumenlearning.com

Table 1: Potential Synthetic Transformations of Benzene, 1-(1-ethylpropyl)-4-methyl-

Reaction TypePotential ProductSignificance of Product
Oxidation of methyl group4-(1-ethylpropyl)benzoic acidIntermediate for polyesters, liquid crystals, and pharmaceuticals.
Nitration and subsequent reduction4-(1-ethylpropyl)anilinePrecursor for azo dyes, polyurethanes, and agrochemicals.
Friedel-Crafts AcylationAcylated 4-sec-pentyltolueneIntermediate for pharmaceuticals and specialty polymers. researchgate.net
HalogenationHalogenated 4-sec-pentyltoluenePrecursor for cross-coupling reactions to build complex molecules.

Applications in Functional Organic Materials and Devices

Derivatives of Benzene, 1-(1-ethylpropyl)-4-methyl- have potential applications in the development of functional organic materials. libretexts.orgacs.org The properties of such materials are highly dependent on the molecular structure and the nature of any introduced functional groups.

Polymer Synthesis: Dehydrogenation of the 1-ethylpropyl group could potentially yield a vinyl or styrenic derivative. Such a monomer could be polymerized, or copolymerized with other monomers like styrene (B11656) or acrylates, to produce specialty polymers. rsc.orgcmu.edu The bulky 1-ethylpropyl group would likely impart unique thermal and mechanical properties to the resulting polymer, such as a higher glass transition temperature and increased solubility in organic solvents. The polymerization of substituted styrenes is a well-established method for creating functional polymers with tailored properties. cmu.eduacs.org

Liquid Crystals: The elongated and somewhat rigid structure of certain derivatives of Benzene, 1-(1-ethylpropyl)-4-methyl-, particularly after functionalization to introduce polar groups, could lead to mesogenic properties. Liquid crystals are crucial components in display technologies.

Organic Electronics: While simple alkylbenzenes are not typically used as active components in organic electronic devices, they can serve as building blocks for more complex, conjugated molecules with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). libretexts.org For instance, the 4-sec-pentyltoluene core could be elaborated into a larger polycyclic aromatic hydrocarbon or a donor-acceptor molecule.

Table 2: Potential Functional Material Applications of Benzene, 1-(1-ethylpropyl)-4-methyl- Derivatives

Material TypePotential DerivativeKey Property
Specialty PolymerPoly(4-vinyl-1-(1-ethylpropyl)benzene)Modified thermal and mechanical properties due to the bulky alkyl group.
Liquid CrystalEster or biphenyl (B1667301) derivativesAnisotropic molecular shape leading to mesophase formation.
Organic Electronic PrecursorExtended conjugated systemsTunable electronic properties for use in OLEDs or OPVs. libretexts.org

Contribution to Photopolymerization Processes and Photosensitization

Alkylbenzene derivatives can play a role in photopolymerization, either as part of the monomer structure or as photosensitizers.

Monomers in Photopolymerization: As mentioned, vinyl derivatives of Benzene, 1-(1-ethylpropyl)-4-methyl- could be used as monomers in photopolymerization reactions. These reactions are initiated by light and are used in a variety of applications, including coatings, adhesives, and 3D printing.

Photosensitizers: Certain aromatic compounds can act as photosensitizers, absorbing light energy and transferring it to a photoinitiator to start the polymerization process. nih.govnih.govmdpi.com While simple alkylbenzenes have limited absorption in the visible region, their derivatives with extended conjugation or specific functional groups can exhibit enhanced photophysical properties. mdpi.com The introduction of chromophores to the 4-sec-pentyltoluene scaffold could yield novel photosensitizers. nih.govnih.govmdpi.com

Utilization in Composites (e.g., Carbon Nanotube Composites)

The dispersion of nanomaterials, such as carbon nanotubes (CNTs), into a polymer matrix is a critical challenge in the fabrication of high-performance composites. Alkylbenzenes and their derivatives can be utilized as dispersing agents or as part of the matrix itself.

Dispersing Agents: The aromatic ring of Benzene, 1-(1-ethylpropyl)-4-methyl- can interact with the graphitic surface of CNTs via π-π stacking, while the alkyl chains provide compatibility with the surrounding organic matrix. d-nb.inforesearchgate.net This can help to prevent the agglomeration of CNTs and ensure their uniform distribution, which is crucial for enhancing the mechanical and electrical properties of the composite. researchgate.netus-nano.comgoogle.com

Potential as Building Blocks in Pharmaceutical and Agrochemical Synthesis (General Derivatives)

Substituted aromatic compounds are a cornerstone of the pharmaceutical and agrochemical industries. The 4-sec-pentyltoluene scaffold could be a starting point for the synthesis of new bioactive molecules.

Pharmaceuticals: The introduction of various functional groups onto the aromatic ring or the alkyl chains can lead to compounds with potential therapeutic activity. The lipophilic nature of the 1-ethylpropyl group could enhance the ability of a drug candidate to cross cell membranes. The structure-activity relationship of a drug can be fine-tuned by modifying the alkyl substituents on an aromatic core. nih.govacs.orgacs.org

Agrochemicals: Many herbicides, insecticides, and fungicides are based on substituted aromatic structures. For example, the derivatization of alkylated anilines can lead to compounds with biocidal activity. nih.govresearchgate.netnih.govresearchgate.net The synthesis of heterocyclic compounds, many of which have applications in agriculture, can also start from functionalized alkylbenzenes. organic-chemistry.orgnih.govrsc.org

Current Research Advancements and Future Research Directions for Substituted Benzenes

Innovations in Regioselective and Stereoselective Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) on a benzene (B151609) ring is a central challenge in organic synthesis. Recent breakthroughs are moving beyond classical methods like Friedel-Crafts alkylation, which can be limited by issues such as polyalkylation and carbocation rearrangements. lumenlearning.com

Innovations in this field are marked by the development of programmed and directed synthesis strategies. For instance, researchers have developed a "programmed synthesis" that allows for the sequential and controlled installation of up to five or six different aryl groups onto a benzene ring. innovations-report.comnagoya-u.ac.jp This method provides a predictable way to access complex, multi-substituted benzene derivatives that were previously difficult to synthesize. innovations-report.comnagoya-u.ac.jp Another powerful strategy involves a one-step conversion of hydroxypyrones and nitroalkenes to produce highly substituted phenols, which can then be converted into fully substituted benzenes with complete regiochemical control. oregonstate.edu

For achieving stereoselectivity, significant progress has been made in asymmetric catalysis. One notable example is the enantioselective functionalization of the para-C(sp²)-H bond in alkylbenzenes. chemrxiv.org This has been achieved through a cooperative catalysis system involving gold and a chiral Brønsted acid, which allows for the creation of specific enantiomers. chemrxiv.org Furthermore, molybdenum-based catalysts have been employed for the asymmetric hydrogenation of arenes, where the coordination of the substituted benzene to the metal center is the stereodetermining step, influencing the final stereochemistry of the product. acs.org These methods represent a significant leap towards the synthesis of chiral substituted benzenes with high precision.

Development of Novel Catalytic Systems for Aromatic Functionalization

The functionalization of aromatic rings, a cornerstone of organic chemistry, is heavily reliant on the catalyst employed. Traditionally, processes like Friedel-Crafts alkylation have used homogeneous catalysts such as aluminum trichloride (B1173362) (AlCl₃) and hydrofluoric acid (HF), which are effective but pose environmental and handling challenges. virginia.edutandfonline.com Research is now intensely focused on developing novel, more sustainable, and selective catalytic systems.

A major area of innovation is the use of transition metals to mediate C-H activation. virginia.edu Catalysts based on rhodium, ruthenium, and platinum can facilitate olefin hydroarylation, offering an alternative pathway to alkylbenzenes that can overcome some limitations of electrophilic aromatic substitution. virginia.edunih.gov Gold-catalyzed reactions, particularly for carbene transfer from diazo compounds, have also emerged as a powerful tool for the direct functionalization of arene C-H bonds. acs.org

Heterogeneous catalysts are at the forefront of developing greener and more robust industrial processes. Zeolites and other solid acids, such as silicoaluminophosphates (SAPOs) and pillared clays (B1170129) like montmorillonite, are being extensively studied for alkylation reactions. researchgate.netias.ac.in These materials offer high thermal stability, shape selectivity, and the potential for regeneration and reuse, addressing many of the drawbacks of traditional catalysts. researchgate.net

Table 1: Comparison of Catalytic Systems for Aromatic Alkylation
Catalyst SystemCatalyst ExamplesKey AdvantagesChallenges/LimitationsRelevant Research
Traditional Lewis/Brønsted AcidsAlCl₃, HF, H₂SO₄High reactivity, well-establishedCorrosive, hazardous, difficult to recycle, catalyst disposal issues lumenlearning.comvirginia.edutandfonline.com
Heterogeneous Solid AcidsZeolites, SAPO-5, Pillared Clays, Niobic AcidReusable, reduced waste, shape selectivity, high thermal stabilityCan be prone to deactivation, may require higher temperatures tandfonline.comresearchgate.netias.ac.in
Transition Metal ComplexesRu, Pt, Rh, Au catalystsHigh selectivity, mild reaction conditions, novel reactivity (C-H activation)Cost of precious metals, catalyst sensitivity, ligand synthesis virginia.edunih.govacs.org

Emerging Computational and Spectroscopic Techniques for Characterization

The precise identification of substituted benzene isomers, such as distinguishing Benzene, 1-(1-ethylpropyl)-4-methyl- from other isomers, relies on sophisticated analytical techniques. Advances in both spectroscopy and computational chemistry are providing unprecedented levels of detail.

Spectroscopic Techniques: High-resolution spectroscopy is essential for elucidating molecular structure. Techniques like high-resolution fluorescence excitation spectroscopy have been used to study the conformations of n-alkylbenzenes, providing detailed information about their electronic states. researchgate.net For structural confirmation, advanced mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. The NIST Chemistry WebBook contains reference mass and infrared spectra for analogous compounds like p-ethyltoluene, which serve as a basis for identifying related structures. nist.govnist.gov Furthermore, specialized NMR techniques, such as fluorine-19 NMR for fluorinated molecules, demonstrate how focusing on specific nuclei can provide deep structural and environmental insights, a principle applicable to the complex proton and carbon spectra of polysubstituted benzenes. wikipedia.org

Computational Chemistry: Computational methods have become a powerful partner to experimental work. Density Functional Theory (DFT) is widely used to predict molecular geometries, reaction energetics, and spectroscopic properties. acs.orgnih.gov For example, DFT computations have been used to understand the regioselectivity of aryne functionalization and to model the coordination of arenes to metal catalysts, providing insights into reaction mechanisms and stereochemical outcomes. acs.orgnih.gov Grand Canonical Monte Carlo (GCMC) simulations are employed to predict the performance of materials derived from substituted benzenes, such as the adsorption properties of porous organic polymers. rsc.org Algorithms are also being developed to systematically enumerate all possible isomers of substituted benzenes for a given chemical formula, which is crucial for drug design and materials science. nih.gov

Design and Synthesis of Advanced Materials Incorporating Substituted Benzene Scaffolds

Substituted benzenes are fundamental building blocks for a vast array of advanced materials. The nature and position of the substituents on the benzene ring dictate the properties of the resulting polymers and functional materials. innovations-report.comnagoya-u.ac.jp

One exciting frontier is the development of functional organic materials. By strategically arranging different arene groups on a benzene core, researchers have created novel hexaarylbenzenes (HABs) that exhibit fluorescence, a property not present in simpler analogues. innovations-report.comnagoya-u.ac.jp This opens up possibilities for their use in molecular electronics, bio-imaging, and nanotechnology. innovations-report.com

In materials science, substituted benzenes serve as key connectors or nodes in the construction of porous organic polymers (POPs). rsc.org These materials possess high surface areas and tunable pore sizes, making them promising candidates for applications like selective gas storage and separation, such as capturing carbon dioxide. rsc.org The synthesis of polymers from functionalized monomers like 1,3,5-tris-(4-ethynylphenyl)benzene or 4-vinylbenzylphenylsulfone leads to materials with high thermal stability and specific processing characteristics for use as resins and engineering thermoplastics. researchgate.netresearchgate.net The ubiquitous use of linear alkylbenzenes as precursors to surfactants and detergents also underscores their importance in producing commodity materials with specific performance attributes. virginia.edu

Table 2: Advanced Materials Derived from Substituted Benzene Scaffolds
Material TypeSubstituted Benzene RolePotential ApplicationsKey Research FindingsRelevant Research
Functional Molecular MaterialsCore scaffold for hexaarylbenzenes (HABs)Molecular electronics, bio-imaging, nanotechnologyTuning of substituents can induce fluorescence in otherwise non-fluorescent molecules. innovations-report.comnagoya-u.ac.jp
Porous Organic Polymers (POPs)Structural connector/linkerSelective gas adsorption (e.g., CO₂ capture), catalysisComputational design helps predict structures with high selectivity for specific gases. rsc.org
High-Performance PolymersMonomer building blockEngineering thermoplastics, thermally stable resinsOrganosilicon-acetylene polymers show high thermo-oxidative stability. researchgate.netresearchgate.net
Surfactants and DetergentsHydrophobic alkylbenzene precursorSoaps, detergents, cleaning agentsLinear alkylbenzenes (LABs) are key intermediates for biodegradable surfactants. virginia.edu

Future Perspectives in Green Chemistry Approaches for Alkylbenzene Synthesis

The chemical industry's shift towards sustainability is driving significant changes in how alkylbenzenes are synthesized. The future of alkylbenzene production is increasingly focused on green chemistry principles to minimize environmental impact and improve safety and efficiency.

A primary goal is the replacement of hazardous and corrosive homogeneous catalysts like HF and AlCl₃. tandfonline.com The development and adoption of solid acid catalysts, including zeolites, niobic acid, and various functionalized clays, are central to this effort. tandfonline.comresearchgate.net These catalysts are non-corrosive, reusable, and can be integrated into continuous flow processes, simplifying product separation and reducing waste. youtube.com

Another key perspective is the utilization of renewable feedstocks. Research has demonstrated the feasibility of producing aromatic hydrocarbons from biomass-derived furans, which can react with alkenes over solid acid catalysts to form alkylbenzenes. tandfonline.com This pathway offers a sustainable alternative to petroleum-based starting materials.

Furthermore, the use of environmentally benign reaction media and catalysts is a growing trend. Ionic liquids are being explored as recyclable catalysts that can facilitate reactions under solvent-free conditions, greatly reducing the use of volatile organic compounds. researchgate.net Process intensification, such as designing single-reactor systems where both alkylation and transalkylation can occur, promises to lower energy consumption and simplify chemical plants. google.com These approaches collectively point towards a future where alkylbenzenes, including specific isomers like Benzene, 1-(1-ethylpropyl)-4-methyl-, can be produced through more efficient, safer, and environmentally responsible methods.

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Benzene, 1-(1-ethylpropyl)-4-methyl-

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